3-amino-N-(2-hydroxyethyl)benzamide hydrochloride
Description
Properties
IUPAC Name |
3-amino-N-(2-hydroxyethyl)benzamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2.ClH/c10-8-3-1-2-7(6-8)9(13)11-4-5-12;/h1-3,6,12H,4-5,10H2,(H,11,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZGULZHKFPKTDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C(=O)NCCO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Amidation of Substituted Benzoic Acid Esters with Ethanolamine
A prominent method involves the direct amidation of substituted benzoic acid esters with ethanolamine, which introduces the N-(2-hydroxyethyl) moiety. For example, a patent describing benzamide derivatives preparation uses 2-hydroxy-3-methoxy-benzoic acid ethyl ester reacted with ethanolamine under heating to yield the corresponding benzamide derivative in good yield (82%).
- Reaction conditions : Heating at 120 °C for 1 hour.
- Solvent : Polar organic solvents such as ethanol or ethanolamine itself.
- Workup : After reaction, pH adjustment with ammonia and extraction with dichloromethane and ethyl acetate.
- Yield : Approximately 82% for similar benzamide derivatives.
This method highlights the importance of controlling equivalents of reactants and reaction time to avoid incomplete reactions or degradation.
Allylation and Claisen Rearrangement Followed by Amidation
Another advanced synthetic route includes:
- Double allylation of 2-hydroxy-3-methoxy-benzoic acid with allyl bromide and inorganic base (e.g., potassium carbonate) in polar solvents (dichloromethane, acetonitrile).
- Claisen rearrangement at elevated temperatures (120–220 °C) to rearrange allyloxy groups.
- Subsequent amidation with ethanolamine at 80–140 °C for 1–2 hours.
- Removal of excess ethanolamine and further heating for 20–80 minutes at 120–220 °C.
This sequence allows the preparation of benzamide derivatives with specific substitution patterns and is adaptable for continuous processes.
| Step | Conditions | Notes |
|---|---|---|
| Allylation | 2–2.4 equiv allyl bromide, K2CO3, 6–10 h reflux | Polar solvent preferred, avoid non-polar solvents |
| Claisen rearrangement | 120–220 °C, 20–80 min | Thermal rearrangement of allyl ethers |
| Amidation with ethanolamine | 80–140 °C, 1–2 h | 1–4 equiv ethanolamine |
| Post-reaction heating | 120–220 °C, 20–80 min | Removal of excess amine, purification |
Purification and Formation of Hydrochloride Salt
After synthesis, the free benzamide is typically converted into its hydrochloride salt to improve stability and handling.
- Procedure : Acidification of the free base with hydrochloric acid.
- Solvent extraction : Multiple extractions with ethyl acetate or dichloromethane to separate impurities.
- Drying and crystallization : Removal of solvents under reduced pressure, followed by crystallization to obtain pure hydrochloride salt.
Comparative Data Table of Preparation Methods
Research Findings and Practical Considerations
- The use of polar solvents and inorganic bases such as potassium carbonate is critical for efficient allylation reactions.
- Reaction times less than 6 hours in allylation lead to incomplete conversion; more than 10 hours can cause discoloration and degradation.
- Amidation with ethanolamine is optimal at 80–140 °C for 1–2 hours; excess amine should be removed by heating to improve purity.
- pH adjustments during workup are important for efficient extraction and isolation of the compound.
- Direct amidation methods using coupling agents offer milder alternatives but may introduce additional purification challenges.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-N-(2-hydroxyethyl)benzamide hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Reduction: Reducing agents like hydrogen gas in the presence of a catalyst or tin chloride can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can produce amines or other reduced derivatives.
Substitution: Substitution reactions can result in the formation of various substituted benzamide derivatives.
Scientific Research Applications
Anticancer Activity
Research has demonstrated that compounds similar to 3-amino-N-(2-hydroxyethyl)benzamide hydrochloride exhibit significant anticancer properties. For instance, derivatives that inhibit the IκB kinase (IKK) complex have shown promise in treating various cancers, including breast cancer and lymphomas, due to their ability to modulate NF-κB signaling pathways, which are critical in cancer progression and inflammation .
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory effects, particularly in conditions mediated by NF-κB activation. Studies indicate that it can inhibit the transcription of pro-inflammatory cytokines such as IL-6 and TNF-α, making it a potential candidate for treating autoimmune diseases and chronic inflammatory conditions .
Neuroprotective Properties
Emerging studies suggest that 3-amino-N-(2-hydroxyethyl)benzamide hydrochloride may possess neuroprotective properties. It has been evaluated for its ability to inhibit beta-secretase activity, which is crucial in the cleavage of amyloid precursor protein (APP), a process involved in Alzheimer's disease pathology . This inhibition could potentially reduce amyloid plaque formation in neural tissues.
The biological activity of 3-amino-N-(2-hydroxyethyl)benzamide hydrochloride is attributed to its interaction with various molecular targets:
- Inhibition of Kinases : The compound acts as an inhibitor of kinases involved in inflammatory pathways, particularly IKK, which plays a role in NF-κB activation.
- Cytokine Modulation : It modulates cytokine production, thereby influencing immune responses and inflammation.
- Enzyme Inhibition : Similar compounds have shown to inhibit enzymes associated with cancer progression and neurodegenerative diseases.
Study on Anticancer Activity
A study conducted on various benzamide derivatives, including 3-amino-N-(2-hydroxyethyl)benzamide hydrochloride, revealed their potential as anticancer agents. The results showed that these compounds inhibited cell proliferation in breast cancer cell lines through the downregulation of NF-κB target genes .
Research on Neuroprotection
In a neuroprotective study, researchers tested the effects of this compound on cellular models exposed to amyloid-beta peptides. The findings indicated that it significantly reduced cell death and oxidative stress markers, suggesting its potential utility in Alzheimer's disease therapy .
Data Tables
Mechanism of Action
The mechanism by which 3-amino-N-(2-hydroxyethyl)benzamide hydrochloride exerts its effects depends on its specific application. In pharmaceutical research, it may act as an inhibitor or activator of certain enzymes or receptors. The molecular targets and pathways involved can vary, but typically include interactions with amino acids, nucleotides, or other biomolecules.
Comparison with Similar Compounds
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
- Substituents : Methyl group at the 3-position of the benzene ring; 2-hydroxy-1,1-dimethylethyl group on the amide nitrogen.
- Synthesis: Reacting 3-methylbenzoyl chloride or 3-methylbenzoic acid with 2-amino-2-methyl-1-propanol .
- Applications : Catalyst in organic synthesis.
4-Chloro-N-(2-hydroxyethyl)benzamide (CAS: 7400-54-6)
- Substituents : Chloro group at the 4-position; hydroxyethyl group on the amide nitrogen.
- Key Differences: The chloro substituent increases hydrophobicity compared to the amino group in the target compound. This alters reactivity, favoring electrophilic substitution at the benzene ring .
- Applications : Intermediate in the synthesis of moclobemide, an antidepressant .
3-Amino-4-chloro-N-[2-(diethylamino)ethyl]benzamide Hydrochloride
- Substituents: Amino and chloro groups at the 3- and 4-positions; diethylaminoethyl group on the amide nitrogen.
- Key Differences: The diethylaminoethyl group introduces basicity, enhancing solubility in acidic conditions. The dual substitution (amino + chloro) may enable dual reactivity in drug synthesis .
- Applications: Potential precursor for kinase inhibitors or receptor antagonists.
2-Amino-N-(2-hydroxyethyl)benzamide (CAS: 49667-81-4 positional isomer)
- Substituents: Amino group at the 2-position; hydroxyethyl group on the amide nitrogen.
Biological Activity
3-amino-N-(2-hydroxyethyl)benzamide hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : 3-amino-N-(2-hydroxyethyl)benzamide hydrochloride
- Molecular Formula : C9H12ClN3O2
- Molecular Weight : 219.66 g/mol
The compound features a benzamide structure with an amino group and a hydroxyethyl substituent, which may contribute to its biological activity.
1. Anticancer Activity
Research has indicated that benzamide derivatives, including 3-amino-N-(2-hydroxyethyl)benzamide hydrochloride, exhibit potential anticancer properties. A study demonstrated that similar compounds can inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, compounds with structural similarities showed IC50 values indicating effective inhibition of MCF-7 breast cancer cells, suggesting that this compound may also possess similar properties .
2. Anti-inflammatory Effects
Another area of interest is the anti-inflammatory activity of this compound. Studies on related benzamide derivatives have shown their ability to suppress pro-inflammatory cytokines like TNF-α. This suppression is crucial in conditions such as arthritis, where inflammation plays a significant role in disease progression . The mechanism often involves the inhibition of nuclear factor-kappaB (NF-kB) signaling pathways, which are pivotal in inflammatory responses.
3. Antimicrobial Properties
Preliminary investigations into the antimicrobial activity of benzamide derivatives have shown promising results against various bacterial strains. For example, compounds similar to 3-amino-N-(2-hydroxyethyl)benzamide hydrochloride have demonstrated antibacterial effects against pathogens like E. coli and S. aureus, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics . This suggests potential applications in treating bacterial infections.
The biological activity of 3-amino-N-(2-hydroxyethyl)benzamide hydrochloride can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar benzamide compounds have been shown to inhibit key enzymes involved in inflammatory processes and cancer cell proliferation.
- Receptor Interaction : The compound may interact with specific receptors or signaling pathways that regulate cell growth and inflammation.
- Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells, leading to reduced viability.
Table 1: Summary of Biological Activities
Q & A
Q. What are the optimal synthetic routes for preparing 3-amino-N-(2-hydroxyethyl)benzamide hydrochloride, and what critical reaction conditions must be controlled?
- Methodological Answer : The synthesis typically involves acylation of 3-aminobenzoic acid derivatives with 2-hydroxyethylamine in the presence of coupling agents (e.g., EDC or DCC) under anhydrous conditions. For example, analogous benzamide hydrochlorides are synthesized via reactions between acyl chlorides and amines, followed by HCl addition for salt formation . Key parameters include:
- Temperature : Maintain 0–5°C during acylation to minimize side reactions.
- Solvent : Use dichloromethane or THF for solubility and reactivity.
- Purification : Crystallize the product from ethanol/ether mixtures to enhance purity (>95% by HPLC) .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : A multi-technique approach is recommended:
- HPLC : Assess purity using a C18 column with UV detection at 254 nm; mobile phase: acetonitrile/water (70:30) .
- NMR : Confirm the presence of the hydroxyethyl group (δ 3.5–4.0 ppm for CH₂OH) and aromatic protons (δ 6.8–7.5 ppm) .
- Elemental Analysis : Verify C, H, N, and Cl content within ±0.4% of theoretical values .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of substituents on the benzamide scaffold?
- Methodological Answer : Systematic modifications can be guided by:
- Amino Group : Replace with methyl or acetyl groups to assess hydrogen-bonding contributions .
- Hydroxyethyl Chain : Compare with ethyl or propyl analogs to study steric effects on receptor binding .
- Biological Assays : Use enzyme inhibition assays (e.g., kinase or protease targets) to quantify IC₅₀ values. For example, similar benzamide derivatives showed IC₅₀ < 1 µM against Trypanosoma brucei .
Q. What analytical challenges arise from the compound’s solubility and stability, and how can they be addressed?
- Methodological Answer :
- Solubility : The hydrochloride salt is water-soluble, but aggregation in PBS (pH 7.4) may occur. Use dynamic light scattering (DLS) to monitor particle size and add co-solvents (e.g., DMSO ≤5%) .
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks). Degradation products (e.g., hydrolyzed amide) can be tracked via LC-MS .
Q. How should researchers resolve contradictions in reported toxicity data for this compound?
- Methodological Answer : Discrepancies in toxicity (e.g., SDS-reported skin irritation vs. in vitro assays) require:
- In Vitro Testing : Use HaCaT keratinocytes to measure IL-6/IL-8 release as inflammation markers .
- In Vivo Validation : Perform OECD 404 acute dermal toxicity tests in rodents, comparing results with SDS data .
- Mechanistic Studies : Probe reactive metabolites via glutathione trapping assays to identify potential toxicophores .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
